molecular formula C22H18N2O3S B2540694 N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)cinnamamide CAS No. 941881-19-2

N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)cinnamamide

Cat. No.: B2540694
CAS No.: 941881-19-2
M. Wt: 390.46
InChI Key: SDRFJTNTBKWCCH-VAWYXSNFSA-N
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Description

N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)cinnamamide is a chemical compound with a unique structure that allows for diverse applications in scientific research. This compound is known for its potential in drug discovery and material synthesis due to its distinctive molecular framework.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)cinnamamide typically involves the formation of the thiazole ring followed by the attachment of the benzofuran and cinnamamide moieties. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium or copper to facilitate the coupling reactions. The specific steps and conditions can vary depending on the desired yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and high yield. The process would likely include rigorous purification steps such as recrystallization or chromatography to achieve the desired purity levels required for research and application .

Chemical Reactions Analysis

Types of Reactions

N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)cinnamamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The reaction conditions typically involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions could result in various substituted derivatives with different functional groups .

Scientific Research Applications

N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)cinnamamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate for various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

    Thiazole Derivatives: Compounds containing the thiazole ring, known for their diverse biological activities.

    Benzofuran Derivatives: Compounds with the benzofuran moiety, often explored for their pharmacological properties.

    Cinnamamide Derivatives: Compounds with the cinnamamide structure, investigated for their potential therapeutic effects.

Uniqueness

N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)cinnamamide stands out due to its unique combination of the thiazole, benzofuran, and cinnamamide moieties. This combination provides a distinct molecular framework that can interact with various biological targets, making it a valuable compound for research and development .

Properties

IUPAC Name

(E)-N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O3S/c1-2-26-18-10-6-9-16-13-19(27-21(16)18)17-14-28-22(23-17)24-20(25)12-11-15-7-4-3-5-8-15/h3-14H,2H2,1H3,(H,23,24,25)/b12-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDRFJTNTBKWCCH-VAWYXSNFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC2=C1OC(=C2)C3=CSC(=N3)NC(=O)C=CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=CC2=C1OC(=C2)C3=CSC(=N3)NC(=O)/C=C/C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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